5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family. This compound exhibits potential pharmacological properties, particularly in the field of medicinal chemistry. The presence of the fluorophenyl group enhances its biological activity, making it a subject of interest for various therapeutic applications.
This compound can be classified as a substituted thieno[2,3-d]pyrimidine derivative. It is identified by its unique molecular structure that incorporates both thieno and pyrimidine rings, which are known for their diverse biological activities. The fluorine substitution on the phenyl ring is significant as it can influence the compound's lipophilicity and interaction with biological targets.
The synthesis of 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves several key steps, including cyclization reactions.
The molecular structure of 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one can be represented by its chemical formula .
The compound is known to participate in various chemical reactions due to its functional groups.
The mechanism of action for 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves interactions with specific biological targets.
5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific uses:
Thieno[2,3-d]pyrimidine represents a privileged scaffold in drug discovery due to its structural resemblance to purine nucleobases and versatile pharmacological profiles. This bicyclic heterocycle serves as a bioisostere for adenine, enabling interactions with diverse biological targets involved in oncogenesis, inflammation, and metabolic pathways. Its synthetic tractability allows strategic modifications at C-4, C-5, and C-6 positions, facilitating optimization of target affinity and pharmacokinetic properties [1] [4]. The scaffold’s planar conformation enhances DNA/protein binding capabilities, while sulfur incorporation improves membrane permeability compared to purine-based drugs. These attributes underpin its emergence as a cornerstone in developing kinase inhibitors, antifolates, and multi-targeted anticancer agents [4] [6].
Thieno[2,3-d]pyrimidine derivatives have revolutionized antifolate strategies through selective targeting of folate receptor (FR)-expressing tumors. Unlike classical antifolates, these compounds exploit FRα/β overexpression in malignancies to achieve tumor-selective drug delivery. Recent advances highlight 6-substituted analogs with 3-4 carbon bridges terminating in heterocyclic moieties (e.g., thiophene, furan) as dual inhibitors of de novo purine biosynthesis enzymes:
Structural optimization yielded compounds with 3-atom bridges exhibiting IC₅₀ values of 25–48 nM against both enzymes. X-ray crystallography confirmed binding at the formyltransferase active sites, where the thienopyrimidine core mimics the pteridine ring of natural folate cofactors. Crucially, these analogs maintain potency against FRα-expressing KB tumor cells and NCI-IGROV1 ovarian cancer lines while sparing cells reliant on the reduced folate carrier (RFC) pathway [5].
Table 1: Antifolate Activity of 6-Substituted Thieno[2,3-d]pyrimidines
Bridge Length | Terminal Group | GARFTase IC₅₀ (nM) | AICARFTase IC₅₀ (nM) | KB Cell Growth Inhibition |
---|---|---|---|---|
3 atoms | Thiophene | 25 | 48 | 84% at 100 nM |
4 atoms | Furan | 38 | 52 | 79% at 100 nM |
4 atoms | Thiophene | 42 | 61 | 73% at 100 nM |
Mechanistically, dual enzyme inhibition depletes purine nucleotides, inducing S-phase arrest and apoptosis in FR-positive tumors. Metabolomic profiling confirmed accumulation of AICAR and ZMP (AICAR monophosphate), validating target engagement. These first-in-class inhibitors circumvent resistance mechanisms plaguing single-target antifolates [5].
The thieno[2,3-d]pyrimidine scaffold enables rational design of dual-target inhibitors through strategic incorporation of pharmacophoric elements. Key structural modifications include:
Table 2: Dual-Target Inhibitors Based on Thieno[2,3-d]pyrimidine Core
Target Combination | Structural Features | Potency (IC₅₀) | Therapeutic Application |
---|---|---|---|
EGFR/STAT3 | 4-(3-Chloro-4-(3-fluorobenzyloxy)aniline; Cyclohexyl fusion | EGFR: 41 nM; STAT3: 67 nM | NSCLC, breast cancer |
c-Met/VEGFR-2 | 6-Aryl; 4-Benzyloxy-3-chloroaniline | c-Met: 25 nM; VEGFR-2: 48 nM | Angiogenesis-dependent tumors |
GARFTase/AICARFTase | 6-(Thiophen-3-yl)propyl linker | GARFTase: 25 nM; AICARFTase: 48 nM | Ovarian/gastric cancers |
RIPK2/TBK1 | 6-Fluorobenzo[d]thiazol-5-amine; C2 dimethylation | RIPK2: 11 nM; >100-fold selectivity | Inflammatory bowel disease |
Notable examples include:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3